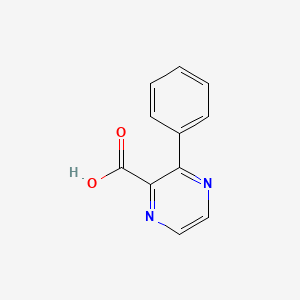

3-Phenyl-2-pyrazinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZTJMUULVRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363754 | |

| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-85-8 | |

| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3-Phenyl-2-pyrazinecarboxylic acid

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Phenyl-2-pyrazinecarboxylic acid (C₁₁H₈N₂O₂), a key heterocyclic compound with significant potential in pharmaceutical and materials science research.[1] As a derivative of pyrazine, a scaffold found in numerous biologically active molecules, understanding its structural and electronic properties is paramount for its application in drug development and chemical synthesis.[2]

This document is designed for researchers, chemists, and quality control professionals. It moves beyond a simple data sheet to explain the why behind the spectral features, offering a predictive but robust characterization based on established principles and data from analogous structures. The methodologies provided are designed to be self-validating, ensuring reliable data acquisition and interpretation.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of a phenyl group and a carboxylic acid on the pyrazine ring dictates the compound's spectroscopic properties. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group, combined with the aromatic phenyl substituent, creates a distinct electronic environment that is directly observable through NMR, IR, and MS techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The analysis is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and does not exchange with the acidic proton, allowing for its observation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct regions: the downfield aromatic region for the pyrazine and phenyl protons, and a very downfield, broad signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~13.5 - 14.0 | broad singlet | - | 1H | Carboxylic Acid (-COOH) |

| ~8.85 | doublet | J ≈ 2.5 | 1H | Pyrazine H-5 |

| ~8.70 | doublet | J ≈ 2.5 | 1H | Pyrazine H-6 |

| ~7.80 | multiplet | - | 2H | Phenyl H-2', H-6' (ortho) |

| ~7.55 | multiplet | - | 3H | Phenyl H-3', H-4', H-5' (meta, para) |

-

Causality of Chemical Shifts:

-

Carboxylic Acid Proton: The highly deshielded nature of this proton is due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its signal is typically broad.

-

Pyrazine Protons: The two protons on the pyrazine ring appear far downfield (δ > 8.5 ppm) due to the anisotropic effect of the aromatic ring and the strong deshielding from the two nitrogen atoms. They are expected to appear as doublets, coupling to each other.[3]

-

Phenyl Protons: The protons on the phenyl ring will be split into two groups. The ortho protons are shifted slightly downfield relative to the meta and para protons due to their proximity to the pyrazine ring.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | Carboxylic Acid Carbonyl (C=O) |

| ~150.0 | Pyrazine C-3 (bearing Phenyl) |

| ~148.0 | Pyrazine C-2 (bearing COOH) |

| ~145.5 | Pyrazine C-5 |

| ~144.0 | Pyrazine C-6 |

| ~135.0 | Phenyl C-1' (ipso) |

| ~131.0 | Phenyl C-4' (para) |

| ~129.5 | Phenyl C-2', C-6' (ortho) |

| ~129.0 | Phenyl C-3', C-5' (meta) |

-

Causality of Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal due to its sp² hybridization and direct attachment to two oxygen atoms.

-

The pyrazine carbons are all significantly downfield, with the carbons directly attached to the nitrogen atoms and the electron-withdrawing substituents being the most deshielded.

-

The signals for the phenyl carbons are found in the typical aromatic region (δ 120-140 ppm).

-

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis.[3]

-

Instrumentation: A Bruker Avance 400 MHz NMR spectrometer or equivalent.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using a standard pulse program with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse program with a 30-45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. Accumulate 1024 or more scans as needed.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch (aromatic) | Phenyl & Pyrazine Rings |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretches | Aromatic Rings |

| ~1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |

| ~760, ~690 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |

-

Interpretation of Key Bands:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band spanning from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.[5]

-

Aromatic Stretches: Multiple bands in the 1480-1600 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyrazine and phenyl rings.[6]

-

C-H Bends: Strong absorptions below 800 cm⁻¹ are characteristic of the out-of-plane C-H bending modes of the phenyl ring and can confirm its substitution pattern.

-

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Instrumentation: A PerkinElmer Spectrum Two or equivalent FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment |

|---|---|---|

| 200 | High | Molecular Ion [M]⁺ |

| 183 | Low | [M - OH]⁺ |

| 155 | Medium | [M - COOH]⁺ |

| 154 | High | [M - HCOOH]⁺ |

| 128 | Medium | [C₉H₆N₂]⁺ (from loss of COOH and HCN) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

-

Interpretation and Fragmentation Pathway:

-

The molecular ion peak [M]⁺ at m/z 200 should be clearly visible and corresponds to the molecular weight of C₁₁H₈N₂O₂ (200.19 g/mol ).[7]

-

A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 155.

-

Another common fragmentation is the loss of formic acid (HCOOH, 46 Da) via rearrangement, resulting in a strong peak at m/z 154.

-

The presence of a peak at m/z 77 is a classic indicator of a monosubstituted benzene ring (the phenyl cation).

-

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Instrumentation: An Agilent LC-MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.[3][8]

-

Sample Preparation (for LC-MS): Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

Chromatography (Optional but recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

-

MS Acquisition:

-

Source: Operate the ESI source in both positive and negative ion modes to determine the best ionization. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 201. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 199.

-

Analysis: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.

-

Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion (m/z 201 or 199) to induce fragmentation and confirm the structure.[9]

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use high-resolution MS to confirm the elemental composition from the accurate mass measurement.[8]

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The predicted data in this guide, derived from foundational spectroscopic principles and analysis of related structures, offers a robust framework for researchers to confirm the identity, purity, and structure of this valuable chemical entity. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data critical for advancing scientific research.

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- Arbain, D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics by Science.gov.

- PubMed. (2017). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids.

- Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). 2-pyrazinecarboxylic acid, 3-[[(3-ethylphenyl)amino]carbonyl]-.

- ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- PubChem. (n.d.). 3-[(2-Morpholinoanilino)carbonyl]-2-pyrazinecarboxylic acid.

- SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid.

- ChemicalBook. (n.d.). PYRAZINE-2,3-DICARBOXYLIC ACID MONOAMIDE(67367-37-7) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-pyrazinecarboxylic acid, 3-[[(2-ethyl-6-methylphenyl)amino]carbonyl]-.

- ABI Chem. (n.d.). This compound;2881-85-8.

- PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.

- ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid....

- Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study.

- Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry.

- ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.

- BenchChem. (n.d.). 3-Formyl-2-pyrazinecarboxylic Acid|CAS 865061-50-3.

- PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid.

- PubMed. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.

- PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. This compound | C11H8N2O2 | CID 1512655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound;2881-85-8 [abichem.com]

- 8. lcms.cz [lcms.cz]

- 9. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of 3-Phenyl-2-pyrazinecarboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2-pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No: 2881-85-8). As a member of the pyrazinecarboxylic acid class of compounds, which includes the active metabolite of the first-line antitubercular drug pyrazinamide, this molecule is of significant interest to the medicinal chemistry and drug development communities. This document synthesizes available experimental and predicted data, details robust protocols for its characterization, and discusses the implications of its properties for research and development. Key parameters including solubility, acidity (pKa), thermal properties, and spectroscopic signatures are explored in detail to provide a foundational understanding for its application in scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The parent compound of this class, pyrazinoic acid, is the active metabolite of pyrazinamide, a cornerstone drug in the treatment of tuberculosis.[1] The addition of a carboxylic acid group to the pyrazine ring imparts crucial properties that govern its biological activity and pharmacokinetic profile.

This compound builds upon this core structure, introducing a phenyl group at the 3-position. This modification is expected to significantly alter its physicochemical characteristics, particularly lipophilicity and electronic properties, thereby influencing its potential biological interactions and suitability as a drug candidate or a synthetic building block. This guide serves as a centralized resource for researchers, offering a detailed analysis of these properties and providing validated methodologies for their experimental determination.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-phenylpyrazine-2-carboxylic acid | [2] |

| CAS Number | 2881-85-8 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [2][4] |

| Molecular Weight | 200.19 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O | [2] |

| InChIKey | DQLZTJMUULVRNZ-UHFFFAOYSA-N |[2] |

Structural Features: The molecule's architecture is defined by three key functional components:

-

Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is electron-withdrawing and influences the acidity of the attached carboxyl group.

-

Carboxylic Acid: The primary polar, acidic functional group responsible for aqueous solubility and the ability to form salts and hydrogen bonds.

-

Phenyl Group: A non-polar, aromatic substituent that increases the molecule's size and lipophilicity, which can enhance membrane permeability and introduce potential for π-π stacking interactions.

These features collectively dictate the compound's physicochemical behavior.

Core Physicochemical Properties: Data and Experimental Determination

The interplay of the molecule's functional groups gives rise to its unique set of properties, which are critical for predicting its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source |

|---|---|---|---|

| Melting Point | 141-142 °C | Experimental | [3] |

| Boiling Point | 364.1 ± 37.0 °C | Predicted | [3] |

| Density | 1.302 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 2.61 ± 0.10 | Predicted | [3] |

| Storage | 2-8 °C, dry | Recommendation |[3][5] |

Solubility Profile

Theoretical Insight: While specific experimental solubility data for this compound is not widely published, a qualitative assessment can be made. The parent compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like ethanol and DMSO, but poorly soluble in non-polar solvents such as hexane.[6] The introduction of the phenyl group in this compound increases its lipophilicity. Therefore, a decrease in aqueous solubility and an increase in solubility in moderately polar to non-polar organic solvents is anticipated compared to its parent compound. The compound's solubility will be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a reliable method for measuring the equilibrium solubility, a critical parameter for drug development.

-

Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Incubation: Add an excess amount of solid this compound to each buffer solution in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). This step is critical for thermodynamic measurement; shorter times would yield less reliable kinetic solubility data.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Causality Behind Choices: Using a buffer system ensures the pH remains constant, as solubility is pH-dependent. Equilibration over 24-48 hours ensures the measurement reflects the true thermodynamic solubility rather than a kinetically trapped state. HPLC-UV provides a robust and sensitive method for quantification.

Acidity and pKa

Theoretical Insight: The predicted pKa of 2.61 suggests that this compound is a relatively strong organic acid.[3] This acidity is a result of the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom in the pyrazine ring, which stabilizes the resulting carboxylate anion. At physiological pH (~7.4), the carboxylic acid group will be overwhelmingly deprotonated and negatively charged, a state that profoundly impacts its solubility, membrane transport, and receptor interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility of both the acidic and basic forms.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by analyzing the first derivative of the titration curve.

Self-Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the sharp peak in its first derivative, which confirms a single ionization event within the measured range.

Spectroscopic and Analytical Characterization Workflow

Characterizing the molecule's identity and purity requires a suite of analytical techniques. The following workflow is standard in chemical research.

Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the pyrazine ring would appear in the downfield region (δ 8.5-9.0 ppm). Protons on the phenyl ring would be observed in the aromatic region (δ 7.5-8.0 ppm). The acidic proton of the carboxyl group may be broad or not observed, depending on the solvent.

-

¹³C NMR: The carboxyl carbon would have a characteristic chemical shift around δ 165-175 ppm. Carbons of the pyrazine and phenyl rings would appear in the δ 120-160 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretches from the aromatic rings (~1400-1600 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹).

-

Mass Spectrometry: In electron ionization (EI-MS), a prominent molecular ion peak (M⁺) at m/z 200 would be expected. Key fragmentation could include the loss of the carboxyl group (-COOH, 45 Da).

Synthesis and Chemical Stability

Proposed Synthetic Pathway: While numerous methods exist for creating pyrazine derivatives, a common approach involves the condensation of dicarbonyl compounds with diamines followed by oxidation and functional group manipulation. A plausible retrosynthetic analysis suggests that this compound could be derived from a precursor like 3-phenyl-2-pyrazinecarbonitrile.

Caption: A plausible synthetic route to this compound.

Chemical Stability and Storage: The compound should be stored in a cool (2-8 °C), dry environment, protected from light.[3] The primary stability concerns relate to the carboxylic acid functional group.

-

Thermal Decomposition: At elevated temperatures, decarboxylation may occur, leading to the formation of 3-phenylpyrazine.

-

pH Stability: The compound is expected to be stable in a wide range of pH conditions, although esterification could occur under strongly acidic conditions in the presence of an alcohol.

-

Oxidative Stability: The pyrazine ring is relatively electron-deficient and generally stable against oxidation under normal conditions.

Conclusion and Future Directions

This compound is a molecule with a rich set of physicochemical properties defined by its composite pyrazine, carboxylic acid, and phenyl functionalities. Its predicted high acidity and moderate lipophilicity make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to validate its predicted properties and explore its potential applications with confidence. Future work should focus on obtaining comprehensive experimental data for its solubility, stability, and solid-state crystal structure to fully elucidate its behavior and unlock its potential.

References

-

Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. National Institutes of Health. [Link]

-

This compound. PubChem. [Link]

-

2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]

-

Pyrazine-2-carboxylic acid. Solubility of Things. [Link]

- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

-

2-Pyrazinecarboxylic acid. PubChem. [Link]

-

Pyrazinoic acid. NIST WebBook. [Link]

-

3-Amino-5-methylpyrazine-2-carboxylic acid. A Chemtek. [Link]

-

IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... ResearchGate. [Link]

Sources

- 1. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H8N2O2 | CID 1512655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2881-85-8 [chemicalbook.com]

- 4. This compound - CAS:2881-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. achemtek.com [achemtek.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazinecarboxylic Acids: A Case Study of 3-Amino-2-pyrazinecarboxylic Acid

A Foreword for the Researcher:

The intricate dance of molecules in the solid state, governed by the precise architecture of their crystal lattice, is fundamental to understanding and predicting the physicochemical properties of a compound. This is of paramount importance in the field of drug development, where factors such as solubility, stability, and bioavailability are intrinsically linked to the crystalline form.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the principles and practices of single-crystal X-ray diffraction analysis. While our primary topic of interest is 3-Phenyl-2-pyrazinecarboxylic acid, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound.

Therefore, to illustrate the core principles and methodologies with concrete data, this guide will utilize 3-Amino-2-pyrazinecarboxylic acid as a closely related analogue and model system. The crystal structure of this compound has been determined and provides an excellent platform to explore the nuances of crystal engineering and analysis within the pyrazinecarboxylic acid class. The insights gleaned from this analogue are invaluable for predicting the potential solid-state behavior of this compound and designing future crystallographic studies.

Introduction: The Significance of Crystal Structure in Drug Development

The pyrazine ring is a key scaffold in numerous pharmaceuticals due to its ability to engage in various intermolecular interactions, influencing receptor binding and pharmacokinetic properties.[1] this compound, as a derivative, holds potential as a pharmacophore. However, its efficacy as a drug substance is not solely dependent on its molecular structure but also on its arrangement in the solid state.

The crystal structure dictates:

-

Polymorphism: The existence of different crystal forms of the same compound, each with unique properties.

-

Solubility and Dissolution Rate: Directly impacting bioavailability.

-

Stability: Affecting shelf-life and formulation strategies.

-

Mechanical Properties: Influencing manufacturability, such as tablet compression.

Therefore, a comprehensive crystal structure analysis is a critical step in the de-risking and optimization of a drug candidate.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthesis of 3-Amino-2-pyrazinecarboxylic Acid

A common synthetic route to 3-Amino-2-pyrazinecarboxylic acid involves the hydrolysis of its corresponding methyl ester.[2]

Experimental Protocol:

-

Suspension: Methyl 3-aminopyrazine-2-carboxylate is suspended in methanol under an inert atmosphere (e.g., nitrogen).

-

Hydrolysis: An aqueous solution of sodium hydroxide (1N) is added to the suspension. The mixture is stirred at room temperature, allowing the ester to hydrolyze to the corresponding carboxylate salt.

-

Work-up: The methanol is partially removed under reduced pressure.

-

Precipitation: The resulting aqueous solution is cooled in an ice bath, and an aqueous solution of hydrochloric acid (1N) is slowly added. The gradual addition of acid protonates the carboxylate, leading to the precipitation of 3-Amino-2-pyrazinecarboxylic acid.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

The purity of the synthesized compound is paramount for successful crystallization and can be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Single Crystal Growth: An Art and a Science

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.5 mm in all dimensions) and have a well-ordered internal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For 3-Amino-2-pyrazinecarboxylic acid, slow evaporation from an aqueous solution has been shown to yield diffraction-quality crystals.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[1]

The Experimental Workflow

The process of data collection and structure solution follows a well-defined workflow.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing and Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution: The processed data are used to solve the "phase problem" and obtain an initial electron density map of the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic reasonability and analyzed to understand the molecular conformation and intermolecular interactions.

Crystal Structure Analysis of 3-Amino-2-pyrazinecarboxylic Acid

The crystal structure of 3-Amino-2-pyrazinecarboxylic acid was determined by Dobson and Gerkin (1996) and is deposited in the Cambridge Structural Database with the deposition number 126807.[3][4]

Crystallographic Data

The key crystallographic parameters for 3-Amino-2-pyrazinecarboxylic acid are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₅H₅N₃O₂ |

| Formula Weight | 139.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.751(1) |

| b (Å) | 14.184(3) |

| c (Å) | 10.906(2) |

| β (°) | 99.17(3) |

| Volume (ų) | 572.5(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.613 |

| R-factor (%) | 4.1 |

Data sourced from Acta Crystallographica Section C, 1996, 52, 1512-1514.[4]

Molecular Structure and Conformation

The molecule of 3-Amino-2-pyrazinecarboxylic acid is virtually planar.[4] The planarity is a consequence of the sp² hybridization of the atoms in the pyrazine ring and the delocalization of π-electrons. The carboxylic acid group is nearly coplanar with the pyrazine ring, which is a common feature in such compounds and is often stabilized by intramolecular hydrogen bonding.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-Amino-2-pyrazinecarboxylic acid is dominated by an extensive network of hydrogen bonds, which are crucial in defining the overall supramolecular architecture.[4]

Key Interactions:

-

O-H···N Hydrogen Bonds: The carboxylic acid proton forms a strong hydrogen bond with a nitrogen atom of the pyrazine ring of an adjacent molecule. This interaction is a classic example of a robust supramolecular synthon.

-

N-H···O Hydrogen Bonds: The amino group acts as a hydrogen bond donor, interacting with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

-

π-π Stacking: The planar pyrazine rings are arranged in stacks along the a-axis with a separation of approximately 3.324 Å, indicating the presence of stabilizing π-π interactions.[4]

These interactions create a layered structure, with the molecules held together by a network of hydrogen bonds within the layers and π-π stacking between the layers. This intricate network of non-covalent interactions is responsible for the stability of the crystal lattice.

Implications for this compound

While the crystal structure of this compound remains to be determined, the analysis of its amino analogue provides valuable predictive insights:

-

Hydrogen Bonding: It is highly probable that the carboxylic acid group of this compound will also participate in strong O-H···N hydrogen bonding, forming similar supramolecular synthons.

-

π-π Stacking: The presence of the phenyl group introduces an additional aromatic system, which is likely to engage in π-π stacking interactions, potentially with either the pyrazine ring or the phenyl ring of neighboring molecules. This could lead to a more complex and potentially more stable crystal packing.

-

Polymorphism: The conformational flexibility of the phenyl group (i.e., the torsion angle between the phenyl and pyrazine rings) could give rise to different polymorphic forms.

Conclusion and Future Directions

The crystal structure analysis of 3-Amino-2-pyrazinecarboxylic acid serves as a powerful case study, demonstrating the methodologies and the depth of information that can be obtained from single-crystal X-ray diffraction. This knowledge is not only academically insightful but also has profound practical implications for the development of new pharmaceutical compounds.

The logical next step for researchers interested in this compound would be to undertake a comprehensive crystallization screening to obtain single crystals suitable for X-ray analysis. The elucidation of its crystal structure would provide a definitive understanding of its solid-state properties and pave the way for its potential development as a therapeutic agent.

References

-

Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512–1514. [Link]

-

PubChem. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gabr, I., & El-Ghamry, H. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

-

MDPI. (2018). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 23(9), 2289. [Link]

-

MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1014. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

-

MDPI. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(1), 154. [Link]

-

National Center for Biotechnology Information. (n.d.). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). Data in Brief, 29, 105173. [Link]

-

PubMed. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(Pt 6), 1512–1514. [Link]

-

ResearchGate. (2006). The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2015). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(5-6). [Link]

-

Stenutz. (n.d.). 3-amino-2-pyrazinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel 3-Phenyl-2-pyrazinecarboxylic Acid Analogs

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

Pyrazines, six-membered heterocyclic compounds containing two nitrogen atoms in a para-position, represent a cornerstone of medicinal chemistry.[1] This scaffold is present in numerous natural products and has been successfully integrated into a wide array of clinically significant drugs, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and diuretic.[2][3] The parent compound, pyrazinamide (PZA), is a first-line drug for treating tuberculosis, highlighting the profound therapeutic impact of this chemical class.[4] PZA functions as a prodrug, converted to its active form, pyrazinoic acid (POA), within mycobacteria, where it disrupts cell wall biosynthesis and membrane energy.[5][6]

This guide focuses on a specific, promising subclass: 3-Phenyl-2-pyrazinecarboxylic acid analogs . The introduction of a phenyl group at the 3-position and the retention of the critical carboxylic acid moiety at the 2-position create a rich chemical space for developing novel therapeutic agents. By systematically synthesizing and screening analogs with diverse substitutions on the phenyl ring and modifications to the pyrazine core, we can explore new structure-activity relationships (SAR) to enhance potency, broaden the spectrum of activity, and overcome existing drug resistance mechanisms.[6]

This document provides a comprehensive, field-proven framework for the systematic biological evaluation of these novel analogs. It is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and validate promising lead compounds.

The Screening Cascade: A Strategic Approach to Hit Identification

A hierarchical screening approach is essential for the cost-effective and scientifically rigorous evaluation of a new compound library. This cascade model prioritizes high-throughput, broad-spectrum assays in the initial phase to cast a wide net, followed by progressively more specific and complex assays to confirm activity, elucidate the mechanism of action, and assess preliminary safety for the most promising "hits."

Caption: A hierarchical workflow for screening novel compounds.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify initial hits from the compound library using single-point, high-concentration assays. This stage is designed for throughput and sensitivity to minimize false negatives. Based on the known activities of pyrazine derivatives, a logical starting point is parallel screening for antimicrobial and anticancer properties.[2][7]

Primary Antimicrobial Susceptibility Testing

Rationale: The pyrazine core is fundamental to the antitubercular drug pyrazinamide.[8] Therefore, assessing broad-spectrum antibacterial and antifungal activity is a primary objective. This protocol uses a panel of clinically relevant, representative microorganisms.

Experimental Protocol: Single-Point Broth Microdilution Assay

-

Microorganism Preparation:

-

Culture representative bacterial strains, including Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922), and a fungal strain (Candida albicans, ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).[2]

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation:

-

Prepare a stock solution of each analog in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Create an intermediate dilution in the appropriate sterile broth.

-

-

Assay Procedure:

-

In a sterile 96-well microtiter plate, add the diluted compound to wells to achieve a final screening concentration (e.g., 50 µg/mL).[8]

-

Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Add the prepared microbial inoculum to each well.

-

Include positive controls (a standard antibiotic like Ofloxacin or Fluconazole) and negative controls (vehicle/DMSO only).[9]

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9]

-

-

Endpoint Measurement:

-

Assess microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Alternatively, add a viability indicator like Resazurin and measure fluorescence.

-

A compound is considered a "hit" if it inhibits ≥80% of microbial growth compared to the vehicle control.

-

Primary Anticancer Cell Viability Screening

Rationale: Numerous pyrazine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[3][10] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A panel of cell lines representing different cancer types is recommended.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare stock solutions of test analogs in DMSO.

-

Treat the cells with a single high concentration of each compound (e.g., 10 µM).[7] Keep the final DMSO concentration below 0.5%.

-

Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.[7]

-

-

Endpoint Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. A compound is considered a "hit" if it reduces cell viability by ≥50%.

-

Tier 2: Secondary & Confirmatory Assays

Hits from Tier 1 are advanced to secondary screening to confirm their activity, determine their potency (potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity), and explore a wider range of biological activities.

Dose-Response Analysis for Potency Determination

Rationale: Single-point assays can produce false positives. A dose-response analysis is critical to confirm activity and quantify the potency of a compound, typically expressed as the Minimum Inhibitory Concentration (MIC) for antimicrobials or the half-maximal inhibitory concentration (IC₅₀) for anticancer agents.

-

For Antimicrobial Hits (MIC Determination): The broth microdilution protocol from Tier 1 is adapted to include a two-fold serial dilution of the compound, typically ranging from 128 µg/mL to 0.25 µg/mL. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

-

For Anticancer Hits (IC₅₀ Determination): The MTT assay protocol from Tier 1 is repeated with a serial dilution of the compound (e.g., from 100 µM to 0.01 µM). The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Data Presentation: Summarizing Potency Data

Quantitative data from these assays should be tabulated for clear comparison across analogs and against standard drugs.

Table 1: Antimicrobial Potency (MIC) of Lead Analogs

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|

| PZA-001 | 16 | >128 | 64 |

| PZA-002 | 8 | 32 | 16 |

| PZA-003 | >128 | >128 | >128 |

| Ofloxacin | 2 | 1 | N/A |

| Fluconazole | N/A | N/A | 4 |

Table 2: Anticancer Potency (IC₅₀) of Lead Analogs

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

|---|---|---|---|

| PZA-004 | 5.2 | 12.8 | 8.1 |

| PZA-005 | 0.9 | 1.5 | 2.3 |

| PZA-006 | >50 | >50 | >50 |

| Doxorubicin | 0.1 | 0.3 | 0.2 |

Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in many diseases, and pyrazine derivatives have been reported to possess anti-inflammatory properties.[11] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS activation triggers inflammatory pathways, leading to the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test analogs for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

-

Incubate for 24 hours.[12]

-

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide is unstable and rapidly converts to nitrite in the culture medium.

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Calculate the percentage of NO inhibition relative to the LPS-only control.

-

Tier 3: Preliminary Mechanism of Action (MoA) & Safety Profiling

Confirmed hits with high potency advance to this tier for initial investigations into their mechanism and safety. This stage provides critical data for prioritizing compounds for further development.

Mechanistic Insights: Targeting Inflammatory Pathways

Rationale: For compounds showing significant anti-inflammatory activity, investigating their effect on key signaling pathways is a logical next step. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (which produces NO) and various cytokines.[13]

Caption: Potential inhibition of the NF-κB signaling pathway by a novel analog.

An ELISA-based assay can be used to measure the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells treated with the active compounds. A reduction in nuclear p65 would suggest the compound acts upstream, possibly by inhibiting IKK, a key kinase in the pathway.[11]

In Vitro Safety & Selectivity Profiling

Rationale: A critical aspect of drug development is ensuring a compound is toxic to its target (e.g., cancer cells) but not to healthy host cells. Cytotoxicity screening against a non-cancerous cell line provides an early assessment of the therapeutic window.

Experimental Protocol: Cytotoxicity Against Normal Cells

-

Cell Culture:

-

Use a non-cancerous, immortalized human cell line, such as human embryonic kidney cells (HEK293) or normal human lung fibroblasts (MRC-5).

-

-

Assay Procedure:

-

Perform the MTT assay as described in Tier 1.2, using a full dose-response curve for the most potent anticancer or antimicrobial hits.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for the normal cell line.

-

Determine the Selectivity Index (SI) by dividing the IC₅₀ in the normal cell line by the IC₅₀ in a cancer cell line (or the MIC for a pathogen).

-

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells or MIC)

-

A higher SI value (ideally >10) indicates that the compound is preferentially toxic to the target cells over healthy cells, making it a more promising candidate.

-

Caption: Logical progression from a confirmed hit to a lead candidate.

Conclusion

The systematic screening cascade detailed in this guide provides a robust and logical framework for evaluating novel this compound analogs. By integrating broad primary screening with targeted secondary assays and preliminary mechanistic and safety studies, researchers can efficiently identify compounds with significant therapeutic potential. This structured approach, grounded in the known biological activities of the pyrazine scaffold, maximizes the probability of discovering potent, selective, and safe lead candidates for advancement into preclinical and clinical development.

References

- Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- Title: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents Source: ResearchGate URL

- Title: "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” Source: Athmic Biotech Solutions URL

- Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL

- Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL

- Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives Source: JOCPR URL

- Title: Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols Source: Benchchem URL

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

- Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives Source: MDPI URL

- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL

- Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: PubMed Central URL

- Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL

- Title: exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development Source: Bulletin of Pharmaceutical Research URL

- Title: exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development Source: Bulletin of Pharmaceutical Research URL

- Title: Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation Source: PubMed Central URL

- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)

- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: MDPI URL

- Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Publishing URL

- Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL

- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: MDPI URL

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. researchgate.net [researchgate.net]

- 11. athmicbiotech.com [athmicbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Unraveling the Molecular Endgame: A Technical Guide to Mechanism of Action Studies for 3-Phenyl-2-pyrazinecarboxylic acid

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 3-Phenyl-2-pyrazinecarboxylic acid, a compound of interest for drug development professionals. By integrating established methodologies with a logical, causality-driven approach, we will navigate the path from initial hypothesis to detailed molecular understanding. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Foundational Understanding: The Pyrazinecarboxylic Acid Scaffold

The pyrazinecarboxylic acid core is a well-established pharmacophore, most notably represented by the first-line antituberculosis drug, pyrazinamide. Pyrazinamide is a prodrug, converted to its active form, pyrazinoic acid (POA), within mycobacteria[1]. This conversion is critical for its bactericidal activity, which is particularly effective against semi-dormant mycobacteria[2]. The established MoA of POA involves the disruption of cell membrane energy and the inhibition of fatty acid synthase I (FAS I), an enzyme essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall[1].

Given the structural similarity of this compound to POA, a primary hypothesis is that it may share a similar antimycobacterial mechanism. However, the addition of a phenyl group could significantly alter its target affinity, selectivity, and pharmacokinetic properties. Therefore, a systematic and multi-faceted approach is required to fully characterize its MoA.

A Phased Approach to MoA Elucidation: From Broad to Specific

Our investigation into the MoA of this compound will follow a logical progression, beginning with broad phenotypic screening to identify its biological effects, followed by target deconvolution and detailed biochemical and biophysical characterization.

Caption: A phased workflow for the mechanism of action elucidation of this compound.

Phase 1: Phenotypic Screening and Initial Profiling

The initial step is to understand the biological context in which this compound is active.

Antimicrobial Susceptibility Testing

Given the structural relationship to pyrazinamide, a primary screen should assess the compound's activity against a panel of pathogenic microorganisms, with a focus on Mycobacterium tuberculosis.

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Profiling

It is crucial to assess the compound's toxicity to mammalian cells to determine its therapeutic window.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

| Parameter | Description | Significance |

| MIC | Minimum Inhibitory Concentration | Potency against the target pathogen |

| IC50 | Half-maximal Inhibitory Concentration | Cytotoxicity against mammalian cells |

| Selectivity Index (SI) | IC50 / MIC | Therapeutic window of the compound |

Phase 2: Target Identification and Validation

Once a biological activity is confirmed, the next step is to identify the molecular target(s) of this compound.

Hypothesis-Driven Target Engagement

Based on the literature for related compounds, we can hypothesize potential targets and directly test for engagement. Molecular docking studies suggest that derivatives of pyrazinecarboxylic acid may bind to DprE1, an essential enzyme in mycobacterial cell wall synthesis[3][4][5].

Protocol: In Silico Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., DprE1) from the Protein Data Bank and prepare the 3D structure of this compound.

-

Docking Simulation: Use molecular docking software to predict the binding mode and affinity of the compound to the target protein.

-

Analysis: Analyze the docking poses and scoring functions to identify potential key interactions.

Target Validation

Genetic methods can be employed to validate the identified targets.

Protocol: Target Knockdown using CRISPRi

-

Guide RNA Design: Design guide RNAs to target the gene of interest (e.g., dprE1) in Mycobacterium.

-

Strain Construction: Generate a mycobacterial strain expressing a dCas9 and the designed guide RNA.

-

Growth Analysis: Compare the growth of the knockdown strain to the wild-type strain in the presence and absence of this compound. A shift in MIC would indicate target engagement.

Phase 3: Biochemical and Biophysical Characterization

With a validated target, we can now delve into the specifics of the molecular interaction.

Enzyme Inhibition Assays

These assays are fundamental for quantifying the inhibitory activity of the compound against the purified target enzyme[6].

Protocol: Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, purified enzyme, substrate, and a dilution series of this compound.

-

Reaction Initiation: In a microplate, combine the enzyme and inhibitor and incubate. Initiate the reaction by adding the substrate.

-

Kinetic Measurement: Monitor the change in absorbance over time, which corresponds to product formation.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Caption: A simplified model of enzyme inhibition kinetics.

Binding Affinity and Kinetics

Biophysical techniques provide detailed insights into the binding thermodynamics and kinetics of the compound-target interaction[7][8].

Protocol: Surface Plasmon Resonance (SPR)

-

Ligand Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject different concentrations of this compound over the sensor surface.

-

Response Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Method |

| IC50 | Concentration for 50% inhibition | Enzyme Assay |

| Ki | Inhibition constant | Enzyme Assay |

| KD | Equilibrium dissociation constant | SPR, ITC |

| ka | Association rate constant | SPR |

| kd | Dissociation rate constant | SPR |

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By following this phased approach, researchers can build a comprehensive understanding of the compound's biological activity, from its phenotypic effects to its specific molecular interactions. The insights gained from these studies will be invaluable for guiding lead optimization and further drug development efforts. Future work should focus on in vivo efficacy studies in relevant animal models and detailed ADME/Tox profiling to assess the compound's potential as a therapeutic agent.

References

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

-

Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]

-

YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

-

Charles University. Derivatives of Pyrazinecarboxylic Acid as Potential Antimycobacterial Active Drugs. Retrieved from [Link]

-

PubMed. (2017, September 7). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Retrieved from [Link]

-

NIH. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Retrieved from [Link]

-

Semantic Scholar. (2012, February 15). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. nuvisan.com [nuvisan.com]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the In Silico Analysis of 3-Phenyl-2-pyrazinecarboxylic Acid: From Ligand Modeling to Molecular Docking

Abstract: In the landscape of modern drug discovery, in silico techniques such as molecular modeling and docking have become indispensable for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 3-Phenyl-2-pyrazinecarboxylic acid, a heterocyclic compound representative of a scaffold with known biological significance. We will navigate the entire computational workflow, from the initial preparation of the ligand and a rationally selected protein target to the execution of molecular docking simulations and the critical analysis of the resulting data. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods for their own investigations. The objective is to furnish the reader with a robust framework for generating credible, actionable hypotheses for subsequent experimental validation.

Section 1: Introduction to this compound and its Therapeutic Potential

Chemical Properties and Structure of the Molecule

This compound (C11H8N2O2) is an organic compound featuring a pyrazine ring substituted with a phenyl group and a carboxylic acid group.[1][2] The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common motif in medicinal chemistry.[3] The presence of both a bulky, hydrophobic phenyl group and a polar, hydrogen-bonding carboxylic acid group imparts a distinct amphipathic character to the molecule, suggesting a potential for diverse interactions with biological macromolecules.

The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine derivatives are of significant interest due to their wide range of biological activities, including antimycobacterial, antifungal, and anticancer properties.[4][5][6] The well-known antitubercular drug Pyrazinamide, for instance, is a cornerstone of tuberculosis treatment.[6][7] The heteroaromatic nature of the pyrazine ring allows it to engage in various non-covalent interactions, including hydrogen bonds (with the nitrogen atoms acting as acceptors) and π-interactions, which are crucial for molecular recognition at a protein's active site.[3] Kinases, in particular, have been frequently identified as molecular targets for pyrazine-based compounds, making them a promising area for cancer therapeutic development.[5]

Rationale for In Silico Investigation: Hypothesis Generation and Lead Optimization

In silico molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[8][9] This approach is instrumental in the early stages of drug discovery for several reasons:

-

Hypothesis Generation: It allows researchers to screen virtual libraries of compounds against a specific protein target to identify potential "hits."

-

Mechanism of Action: It can provide insights into the putative binding mode of a molecule, suggesting which interactions are key to its biological activity.

-

Lead Optimization: By understanding the structure-activity relationship (SAR) at an atomic level, chemists can rationally design modifications to a lead compound to improve its potency and selectivity.

This guide will use this compound as a case study to demonstrate a standard, yet rigorous, in silico workflow.

Section 2: The In Silico Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process where the quality of the outcome is dependent on the rigor of each preceding step. The workflow can be conceptualized as a funnel, starting with broad preparation and culminating in specific, analyzable results.

Sources

- 1. This compound | C11H8N2O2 | CID 1512655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2881-85-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

Unveiling the Therapeutic Potential of 3-Phenyl-2-pyrazinecarboxylic Acid: A Technical Guide to Target Identification and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 3-Phenyl-2-pyrazinecarboxylic acid. Drawing upon established knowledge of related pyrazinecarboxylic acid derivatives and cutting-edge methodologies, this document outlines a scientifically rigorous, multi-pronged approach to elucidate the mechanism of action of this compound.

Introduction: The Therapeutic Promise of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A notable example is Pyrazinamide (PZA), a first-line antitubercular drug.[2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[3] The therapeutic efficacy of POA is attributed to its multi-target engagement, including the disruption of membrane potential and the inhibition of essential enzymes like fatty acid synthase I (FAS-I) and ribosomal protein S1 (RpsA).[3][4]

The structural similarity of this compound to POA suggests that it may share some of these established targets or possess novel therapeutic activities. The addition of a phenyl group can significantly alter the compound's physicochemical properties, such as lipophilicity, potentially leading to a distinct pharmacological profile.[5] This guide will explore the plausible therapeutic targets of this compound and provide a detailed roadmap for their experimental identification and validation.

Postulated Therapeutic Targets of this compound

Based on the known mechanisms of action of structurally related pyrazinecarboxylic acid derivatives, we can hypothesize several potential target classes for this compound. These hypotheses provide a rational starting point for experimental investigation.

Antimycobacterial Targets

Given the established role of pyrazine derivatives in treating tuberculosis, it is prudent to first investigate targets within Mycobacterium tuberculosis.

-

Fatty Acid Synthase I (FAS-I): POA, the active form of pyrazinamide, is a known inhibitor of FAS-I, an enzyme crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3] The carboxylic acid moiety of this compound may allow it to interact with the active site of FAS-I.

-

Ribosomal Protein S1 (RpsA): RpsA is involved in trans-translation, a ribosome rescue mechanism essential for mycobacterial survival under stress.[4] POA has been shown to bind to RpsA and inhibit its function.[4] The pyrazine core of this compound could facilitate a similar interaction.

-

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): Some pyrazinecarboxamide derivatives have shown potential inhibitory activity against DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan.[5] In silico docking studies could provide initial evidence for the potential binding of this compound to this target.[5]

Anticancer Targets

Pyrazine derivatives have also demonstrated potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[6][7]

-